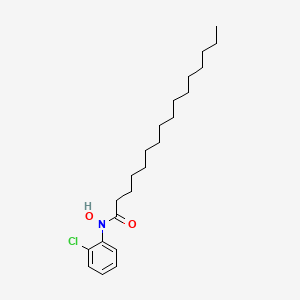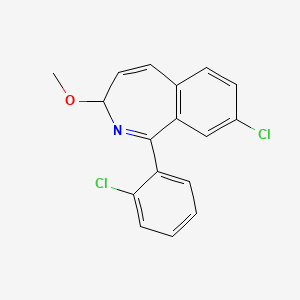
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H16O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with two oxygen atoms and four carbon atoms, making it a versatile intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . These methods yield the compound as a crystalline solid, which is sparingly soluble in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
作用机制
The mechanism of action of 5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen atom . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation .
相似化合物的比较
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and utility in organic synthesis.
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its biological applications.
Uniqueness
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
属性
CAS 编号 |
81710-06-7 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
5-tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-9(2,3)6-7(11)13-10(4,5)14-8(6)12/h6H,1-5H3 |
InChI 键 |
DJKKCATWPZSCPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(C(=O)O1)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


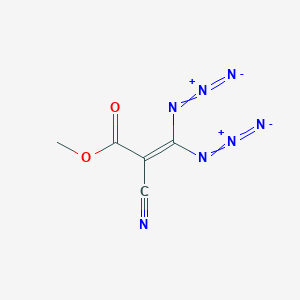
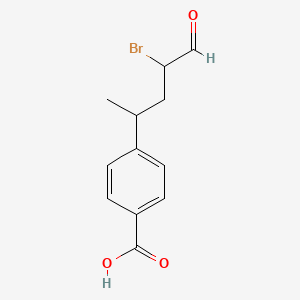
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)

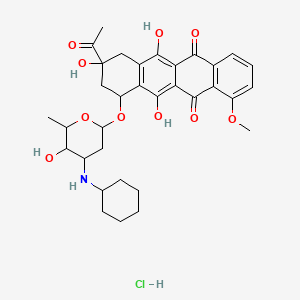
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
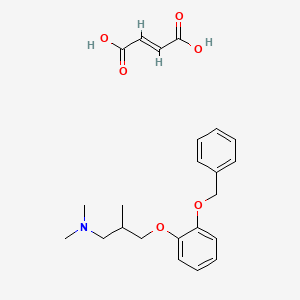

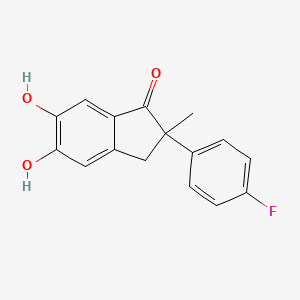
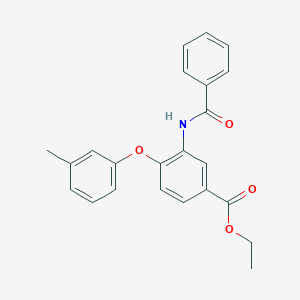
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
